molecular formula C7H7F3N2OS B2559176 3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole CAS No. 2201204-26-2

3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole

Cat. No.: B2559176
CAS No.: 2201204-26-2
M. Wt: 224.2
InChI Key: KDDZXKMKVAAPOX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclopropyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2,2,2-trifluoroethanol in the presence of a thiadiazole-forming reagent such as thionyl chloride or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl group can contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but contains a benzoic acid moiety instead of a thiadiazole ring.

    3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)pyrazole: Contains a pyrazole ring instead of a thiadiazole ring.

    3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring instead of a thiadiazole ring.

Uniqueness

3-Cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole is unique due to the presence of both a thiadiazole ring and a trifluoroethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, lipophilicity, and biological activity compared to similar compounds .

Properties

IUPAC Name

3-cyclopropyl-5-(2,2,2-trifluoroethoxy)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c8-7(9,10)3-13-6-11-5(12-14-6)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDZXKMKVAAPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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